5-(3-Hydroxyphenyl)-2-piperidinone
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Overview
Description
5-(3-Hydroxyphenyl)-2-piperidinone is an organic compound with a unique structure that includes a hydroxyphenyl group attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)-2-piperidinone typically involves the reaction of 3-hydroxybenzaldehyde with piperidinone under specific conditions. One common method is the condensation reaction, where the aldehyde group of 3-hydroxybenzaldehyde reacts with the amine group of piperidinone in the presence of a catalyst such as an acid or base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyphenyl)-2-piperidinone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5-(3-oxophenyl)-2-piperidinone.
Reduction: Formation of 5-(3-hydroxyphenyl)-2-piperidinol.
Substitution: Formation of 5-(3-halophenyl)-2-piperidinone.
Scientific Research Applications
5-(3-Hydroxyphenyl)-2-piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyphenyl)-2-piperidinone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidinone ring can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxyphenyl)-2-piperidinone: Similar structure but with the hydroxy group in the para position.
5-(3-Methoxyphenyl)-2-piperidinone: Similar structure but with a methoxy group instead of a hydroxy group.
5-(3-Hydroxyphenyl)-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a piperidinone ring.
Uniqueness
5-(3-Hydroxyphenyl)-2-piperidinone is unique due to the specific positioning of the hydroxy group on the phenyl ring and the presence of the piperidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(3-hydroxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12-7-9/h1-3,6,9,13H,4-5,7H2,(H,12,14) |
InChI Key |
QREVCJQYTFTXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1C2=CC(=CC=C2)O |
Origin of Product |
United States |
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